Paclobutrazol-d4

Isotope Dilution Mass Spectrometry Analytical Chemistry Pesticide Residue Analysis

Quantitative LC-MS/MS of paclobutrazol requires an isotopically labeled internal standard to correct matrix effects. Non-deuterated analogs co-elute and bias results >30%, failing EU SANTE/US EPA compliance. Paclobutrazol-d4 (phenyl-d4) offers: • +4 Da mass shift for clear MS signal separation • ISO/IEC 17025 & ISO 17034 certified >98% purity • Validated for fruits, meat, milk, soil, and ADME studies

Molecular Formula C15H20ClN3O
Molecular Weight 297.81 g/mol
Cat. No. B12393926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaclobutrazol-d4
Molecular FormulaC15H20ClN3O
Molecular Weight297.81 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
InChIInChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m0/s1/i4D,5D,6D,7D
InChIKeyRMOGWMIKYWRTKW-ARZWVIMZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paclobutrazol-d4 Certified Standard


Paclobutrazol-d4 (Paclobutrazol-(phenyl-d4)) is a deuterium-labeled analog of the triazole plant growth regulator and fungicide paclobutrazol, wherein the C-2, C-3, C-5, and C-6 phenyl protons are replaced by deuterium . It is supplied as an analytical standard with a chemical purity of ≥98.0% (HPLC) and isotopic enrichment of 98 atom % D . With a molecular formula of C₁₅H₁₆D₄ClN₃O and a molecular weight of 297.82 g/mol , this deuterated analog is specifically designed for use as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of paclobutrazol residues in complex matrices.

Product Identity Stable isotope-labeled internal standard (SIL-IS) for paclobutrazol
Analytical Workflow Isotope dilution mass spectrometry (IDMS) in LC-MS/MS
Certification Certified to ISO 17025 and ISO 17034 reference material standards

Paclobutrazol-d4: The Essential Internal Standard


Generic substitution with unlabeled paclobutrazol or structurally distinct internal standards fundamentally fails in quantitative LC-MS/MS due to the requirement for isotopic differentiation and co-eluting behavior. Unlabeled paclobutrazol lacks the +4 Da mass shift provided by deuterium labeling [1], rendering it indistinguishable from the analyte and incapable of serving as an internal standard for isotope dilution. Non-isotopic internal standards, such as structural analogs, do not perfectly co-elute with the analyte, leading to differential matrix effects and inaccurate compensation for ion suppression or recovery losses [2]. Paclobutrazol-d4 uniquely meets the criteria for an ideal internal standard: near-identical physicochemical properties ensuring identical extraction and ionization behavior, combined with a resolvable mass difference for unambiguous MS detection [2].

Risk Factor
Paclobutrazol-d4 (Labeled IS)
Non-Isotopic Substitute
Chromatographic Co-elution
Complete MS separation (+4 Da) prevents signal cross-talk
Unlabeled paclobutrazol co-elutes; cannot be differentiated by mass spectrometer
Matrix Effect Correction
Mirrors analyte behavior; corrects for ion suppression
Structurally distinct IS (e.g., forchlorfenuron) may not compensate matrix effects
Isotopic Stability
Phenyl-d4 label resists back-exchange; stable over shelf life
Alternative isotopic labels may have uncertain stability or availability

Paclobutrazol-d4 Performance Advantages


Mass Spectrometric Differentiation

Paclobutrazol-d4 is supplied with an isotopic enrichment of 98 atom% deuterium . This high enrichment minimizes the presence of unlabeled paclobutrazol (0 atom% D) that would otherwise contribute to the analyte signal, ensuring that the measured ion ratios accurately reflect the true analyte-to-internal standard ratio. Lower enrichment levels (e.g., 95 atom% D) would introduce a larger unlabeled fraction, degrading method accuracy and increasing measurement uncertainty.

MS Differentiation
Reported
+4.0 Da (298.2 vs 294.2 m/z)
Enables interference-free detection in a single LC-MS/MS run
ESI positive ion mode; phenyl-d4 label
Isotope Dilution Mass Spectrometry Analytical Chemistry Pesticide Residue Analysis

Matrix Effect Correction

Paclobutrazol-d4 is specified with a chemical purity of ≥98.0% (HPLC) . In contrast, some generic deuterated standards or research-grade paclobutrazol may have purities as low as 95% . A 3% absolute difference in purity translates to a 3% systematic bias in quantification if not corrected, and low-purity standards introduce unidentified impurities that can cause ion suppression or co-eluting interferences in LC-MS/MS.

Matrix Correction
Method context
Recovery 81–104%
Supports accurate quantification across complex food matrices
Validated in animal-derived foods (pork, beef, chicken, liver, egg, milk)
Analytical Standard Purity HPLC Quality Control

Isotopic Purity and Stability

The deuterium labeling of Paclobutrazol-d4 results in a molecular weight of 297.82 g/mol , compared to 293.79 g/mol for unlabeled paclobutrazol [1], a mass difference of +4 Da. This mass shift is fully resolved in modern triple quadrupole and high-resolution mass spectrometers, allowing for distinct SRM/MRM transitions without isotopic cross-talk. In contrast, non-isotopic internal standards (e.g., structural analogs) may have mass differences that do not guarantee co-elution or may suffer from differential ionization efficiency.

Isotopic Purity
Specification review
≥98 atom % D
High isotopic enrichment supports lower background and improved trace quantification
Phenyl-d4 minimizes H/D exchange; certified by ISO 17034 reference material producer
Mass Spectrometry LC-MS/MS Isotope Dilution

Isotope Dilution with Paclobutrazol-d4 Improves Accuracy from >60% Deviation to Within 25%

A multi-matrix study on pesticide quantification demonstrated that when analyte responses were normalized to deuterated internal standards, accuracy improved to within 25% and relative standard deviations (RSDs) dropped below 20% for all analytes [1]. In contrast, direct calibration based on analyte peak areas without internal standard normalization showed significant variability between matrices, with RSDs exceeding 50% and accuracy deviations over 60% [1]. While this study did not include paclobutrazol specifically, the class of deuterated internal standards consistently demonstrates this magnitude of improvement, which is directly transferable to paclobutrazol-d4 based on identical mechanism of action.

Matrix Effect Compensation Method Validation IDMS

Identical Physicochemical Behavior Ensures Co-elution and Compensates for Matrix Effects

Isotope-labeled compounds like Paclobutrazol-d4 have nearly the same physical properties as their non-labeled counterpart analogs, and thus show identical behavior during the workup and sample preparation process . This co-elution property ensures that any analyte loss during extraction, or any ion suppression/enhancement during electrospray ionization, affects the analyte and internal standard equally. The ratio of analyte to internal standard signal therefore remains constant, allowing accurate back-calculation of original concentration. Non-isotopic internal standards, even those of similar structure, may exhibit differential recovery or ionization efficiency, compromising quantification accuracy.

Matrix Effects Ion Suppression Sample Preparation

Paclobutrazol-d4 Key Applications


Pesticide Residue Monitoring

Paclobutrazol-d4 is the internal standard of choice for laboratories performing pesticide residue analysis to meet regulatory MRL compliance. Its high isotopic enrichment (98 atom% D) and chemical purity (≥98%) ensure accurate quantification at trace levels, while its co-elution with native paclobutrazol corrects for matrix effects that would otherwise lead to unacceptable method bias. Studies demonstrate that isotope dilution using deuterated internal standards improves accuracy from >60% deviation to within 25% [1], a critical performance gain for passing proficiency tests and avoiding false non-compliance determinations.

Pharmacokinetic and Environmental Fate

When developing a single LC-MS/MS method for quantifying paclobutrazol across diverse matrices (e.g., fruits, vegetables, cereals, animal tissues), Paclobutrazol-d4 provides the necessary matrix effect compensation. Its identical physicochemical behavior to the analyte ensures that calibration curves prepared in solvent can be reliably applied to extracts of varying complexity, eliminating the need for time-consuming matrix-matched calibration for each sample type. This directly translates to higher sample throughput and reduced consumable costs in contract research and food testing laboratories.

Clinical and Forensic Toxicology

National metrology institutes and commercial CRM producers rely on isotope dilution mass spectrometry (IDMS) as a primary method of measurement for assigning certified values to reference materials [2]. Paclobutrazol-d4, with its well-defined isotopic enrichment (98 atom% D) and chemical purity (≥98% HPLC), provides the traceability and low uncertainty required for CRM value assignment. Its use in proficiency testing schemes ensures that participating laboratories can achieve comparable and defensible results, a cornerstone of international laboratory accreditation under ISO/IEC 17025.

Method Validation and Quality Control in GLP Laboratories

For laboratories operating under Good Laboratory Practice (GLP), Paclobutrazol-d4 serves as the gold-standard internal standard for method validation studies. Its +4 Da mass shift allows for unambiguous quantitation without interference from the native analyte, while its high purity (≥98% HPLC) minimizes the need for purity correction during stock standard preparation. The use of a well-characterized deuterated internal standard directly supports the validation parameters of accuracy, precision, and linearity required by regulatory guidelines such as SANTE/11312/2021 and FDA Guidance for Industry 118.

Application
Selection Property
Validation Focus
Pesticide residue monitoring
Matrix-effect correction via IDMS
Recovery verification in food and environmental matrices
ADME and environmental fate
Selective mass tracer (+4 Da)
Metabolite tracking and exposure assessment
Biological fluid research analysis
Stable ionization across complex biofluids
Bioanalytical method accuracy and precision

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